molecular formula C15H16N2O9S2 B13748510 3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid CAS No. 120-01-4

3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid

Cat. No.: B13748510
CAS No.: 120-01-4
M. Wt: 432.4 g/mol
InChI Key: JHYBBUAJZBVIRD-UHFFFAOYSA-N
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Description

3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid is a sulfonated aromatic compound characterized by a central carbonyl-diimino (-N-C(O)-N-) bridge connecting two 4-methoxybenzenesulfonic acid moieties. This structure confers unique physicochemical properties, including high polarity due to the sulfonic acid groups and electronic modulation from the methoxy substituents. The compound’s CAS registry (referenced indirectly in ) and molecular formula (C₁₅H₁₄N₄O₁₃S₂) highlight its structural complexity .

Properties

CAS No.

120-01-4

Molecular Formula

C15H16N2O9S2

Molecular Weight

432.4 g/mol

IUPAC Name

4-methoxy-3-[(2-methoxy-5-sulfophenyl)carbamoylamino]benzenesulfonic acid

InChI

InChI=1S/C15H16N2O9S2/c1-25-13-5-3-9(27(19,20)21)7-11(13)16-15(18)17-12-8-10(28(22,23)24)4-6-14(12)26-2/h3-8H,1-2H3,(H2,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

JHYBBUAJZBVIRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison :

3,3'-(Carbonyldiimino)bis[4-methoxy-6-nitrobenzenesulphonic] acid (CAS 88-31-3) Structural Difference: Incorporates nitro (-NO₂) groups at the 6-position of the benzene rings. Impact: Nitro groups enhance electron-withdrawing effects, increasing acidity and reactivity compared to the methoxy-only analog. This compound’s molecular weight (C₁₅H₁₄N₄O₁₃S₂ = 522.42 g/mol) is slightly higher due to nitro substituents .

Disodium 7,7'-(Carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) (CAS 20324-87-2) Structural Difference: Replaces methoxybenzene with naphthalene rings and hydroxy (-OH) groups. Impact: The naphthalene backbone and hydroxy groups improve conjugation and water solubility (molecular weight = 504.49 g/mol) . Applications include dye intermediates, such as Direct Orange 118 .

Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] (Direct Red 80, CAS 2610-10-8) Structural Difference: Contains azo (-N=N-) linkages and additional sulfonate groups. Impact: Enhanced water solubility and chromophoric properties, making it suitable as a hair dye .

Solubility and Stability Trends

  • Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., the main compound) exhibit lower aqueous solubility than hydroxy analogs (e.g., CAS 20324-87-2) due to reduced hydrogen bonding capacity. However, sulfonic acid groups (-SO₃H) mitigate this by enhancing hydrophilicity .
  • Nitro Substituents : The nitro-containing analog (CAS 88-31-3) shows higher reactivity in electrophilic substitutions but lower thermal stability due to nitro group lability .
  • Azo Dyes : Compounds like Direct Red 80 leverage azo linkages for intense coloration but require stabilization against photodegradation .

Research Findings and Industrial Relevance

  • Dye Industry: Carbonyldiimino-bridged sulfonates are pivotal in synthesizing direct dyes (e.g., CAS 20324-87-2 in Direct Orange 118) due to their ability to coordinate with textile fibers .

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